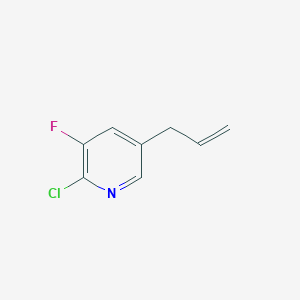

5-Allyl-2-chloro-3-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFN/c1-2-3-6-4-7(10)8(9)11-5-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKSJKFDANVWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyridine Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov In the realm of synthetic organic chemistry, pyridine and its derivatives are indispensable scaffolds for the design and synthesis of a diverse range of functional molecules. nih.govresearchgate.netnih.govrsc.org Their prevalence stems from a combination of their inherent chemical properties and their ability to be readily modified.

The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for the formation of stable salts. nih.gov Furthermore, the pyridine ring can participate in various substitution reactions, although its reactivity pattern differs from that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. nih.gov This unique reactivity makes pyridines valuable components in the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.govrsc.org

The Strategic Role of Halogenation in Pyridine Derivatives

The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine (B92270) scaffold is a powerful strategy for modulating its reactivity and providing handles for further functionalization. nih.govmdpi.comnih.gov Halogenated pyridines are key intermediates in the synthesis of a wide array of complex molecules. nih.gov

The presence of chlorine and fluorine atoms on the pyridine ring significantly influences its electronic properties. Both halogens are electronegative and exert an inductive electron-withdrawing effect, which can impact the acidity of ring protons and the susceptibility of the ring to nucleophilic attack. nih.govacs.org

The carbon-halogen bond itself serves as a versatile reactive site. Chloropyridines, for instance, are more commercially available and are frequently used in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org However, fluoropyridines often exhibit faster reaction rates in SNAr reactions due to the high electronegativity of fluorine, which accelerates the substitution process. nih.govacs.org This differential reactivity allows for selective transformations, making di-halogenated pyridines like 2-chloro-3-fluoropyridine (B99640) valuable for sequential and site-specific modifications.

The Importance of Allyl Moieties in Functional Molecule Construction

The allyl group, with its characteristic H₂C=CH-CH₂- structure, is another crucial functional group in the toolkit of synthetic organic chemists. fiveable.mecurlyarrows.comucla.edu Derived from propylene, this three-carbon unit contains a double bond that provides a site for a variety of chemical reactions. fiveable.me The carbon atom adjacent to the double bond is known as the allylic position, and the hydrogens attached to it are particularly reactive. curlyarrows.comwikipedia.org

The significance of the allyl group lies in its ability to stabilize reactive intermediates such as carbocations, carbanions, and free radicals through resonance. curlyarrows.com This stabilization makes the allylic position a prime target for various transformations, including substitutions and additions. The process of introducing an allyl group onto a molecule, known as allylation, is a widely used strategy for building molecular complexity. wikipedia.org Allyl groups can be found in numerous natural products and are key components in the synthesis of many biologically active compounds. nih.gov

Positioning of 5 Allyl 2 Chloro 3 Fluoropyridine As a Multipurpose Synthetic Intermediate

Precursor Synthesis and Halogenation Strategies for Pyridine Core Structures

The construction of the 2-chloro-3-fluoropyridine (B99640) core is a critical first step. This involves highly specific halogenation reactions on a pyridine ring, a system known for its electronic deficiency which can complicate electrophilic substitution.

Introduction of Chlorine Substituents on Pyridine Rings

The introduction of a chlorine atom, particularly at the 2-position of the pyridine ring, is a well-established transformation with several reliable methods. Direct chlorination of pyridine with molecular chlorine can be achieved, though it often proceeds to give dichlorinated products like 2,6-dichloropyridine. wikipedia.org A more controlled approach involves the vapor-phase chlorination of pyridine or its derivatives. One such process uses a two-stage reaction where the pyridine compound, chlorine, and an inert gas are passed through a hot zone (350°C to 500°C) and then a cooler zone (below 340°C), which allows for selective chlorination at the 2-position. google.com

A widely used and highly effective strategy for synthesizing 2-chloropyridines involves the activation of the pyridine ring through N-oxidation. wikipedia.org Pyridine-N-oxides are readily prepared and react with various chlorinating agents. The reaction of pyridine-N-oxide with phosphorus oxychloride (POCl₃) is a classic method, though it can produce a mixture of 2-chloro- and 4-chloropyridine. tandfonline.com The selectivity can be dramatically improved by adding a base. For instance, treating pyridine-N-oxide with POCl₃ in the presence of a stoichiometric amount of triethylamine (B128534) achieves regiospecific chlorination, affording 2-chloropyridine (B119429) in high yield (90%) and selectivity (99.2%). tandfonline.com Other reagents like sulfuryl chloride, benzenesulfonyl chloride, and trichloroacetyl chloride can also be used, but POCl₃ with triethylamine is often preferred for its efficiency and the purity of the product. tandfonline.com

An alternative route is substitutive chlorination using molecular chlorine in the presence of a free-radical initiator, such as decachlorobutane or octachlorobutene. google.com This method is applicable to the chlorination of pyridine and its derivatives at moderate temperatures. google.com

Table 1: Summary of Selected Chlorination Methods for Pyridine Rings

| Starting Material | Reagent(s) | Key Conditions | Product(s) | Selectivity/Yield | Reference(s) |

|---|---|---|---|---|---|

| Pyridine | Cl₂, Inert Gas | Vapor Phase, Two-Stage (350-500°C then <340°C) | 2-Chloropyridine | Selective for 2-position | google.com |

| Pyridine-N-oxide | POCl₃, Triethylamine | Stoichiometric base | 2-Chloropyridine | 90% Yield, 99.2% Selectivity | tandfonline.com |

| Pyridine-N-oxide | POCl₃ | No base | Mixture of 2- and 4-chloropyridine | ~7:3 ratio, ~70% yield | tandfonline.com |

| Pyridine | Cl₂, Free-Radical Initiator | Moderate temperature | 2-Chloropyridine | Good conversion and yield | google.com |

| 2-Hydroxypyridine | POCl₃ | N/A | 2-Chloropyridine | Original synthetic method | wikipedia.org |

Selective Fluorination Techniques for Pyridine Derivatives

Introducing a fluorine atom onto the pyridine ring requires specialized reagents and strategies due to the high reactivity of fluorinating agents. One successful approach for synthesizing the direct precursor, 2-chloro-3-fluoropyridine, starts from 2-chloro-3-aminopyridine. google.com This precursor undergoes a diazotization reaction using tert-butyl nitrite (B80452) in the presence of a fluoride (B91410) source like copper (II) fluoride to yield the target compound. google.com

Direct C-H fluorination methods have also been developed. A notable technique employs silver(II) fluoride (AgF₂), which allows for the site-selective fluorination of C-H bonds adjacent to the ring nitrogen in pyridines and diazines. nih.govresearchgate.netorgsyn.org These reactions are advantageous as they proceed at ambient temperature and offer excellent selectivity. nih.govresearchgate.net

For pyridines bearing activating groups, such as amino or hydroxyl groups, electrophilic fluorination with reagents like Selectfluor is effective. The fluorination of 2-aminopyridines and 2-hydroxypyridines with Selectfluor in an aqueous solution provides good to high yields of fluorinated products with high regioselectivity. acs.orgnih.gov The position of fluorination is strongly influenced by the substitution pattern on the ring. acs.orgnih.gov

Another strategy involves converting pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for 2-fluoropyridines via nucleophilic displacement. acs.org Halogen exchange (Halex) reactions are also a viable route, for example, by reacting 2-chloropyridine with potassium bifluoride (KHF₂) at high temperatures (250°C to 370°C) to produce 2-fluoropyridine (B1216828). google.com

Table 2: Summary of Selective Fluorination Techniques for Pyridine Derivatives

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-3-aminopyridine | t-BuONO, CuF₂ | 2-Chloro-3-fluoropyridine | Diazotization-fluorination | google.com |

| Pyridine | AgF₂ | 2-Fluoropyridine | Direct C-H fluorination adjacent to N | nih.govorgsyn.org |

| 2-Aminopyridine (B139424) | Selectfluor, H₂O | Fluoro-substituted 2-aminopyridine | Mild conditions, high regioselectivity | acs.orgnih.gov |

| Pyridine N-oxide | 1. Ts₂O, NR₃; 2. Fluoride source | 2-Fluoropyridine | Via isolable pyridyltrialkylammonium salts | acs.org |

| 2-Chloropyridine | KHF₂ | 2-Fluoropyridine | High-temperature halogen exchange | google.com |

Regioselective Halogenation and Halogen Dance Reactions on Pyridine Scaffolds

Achieving the specific 2-chloro-3-fluoro substitution pattern requires precise regiocontrol. The inherent electronic properties of the pyridine ring typically direct electrophilic aromatic substitution to the 3-position, but these reactions often require harsh conditions and can result in mixtures of isomers. nih.gov

Modern methods offer greater control. For instance, halogenation at the 3-position of a broad range of pyridines can be achieved under mild conditions through a ring-opening/ring-closing sequence involving Zincke imine intermediates. nih.govthieme-connect.com This approach overcomes the low reactivity of the pyridine core towards electrophiles. For halogenation at the 2-position, the use of pyridine N-oxides is a highly efficient and regioselective method. acs.orgnih.gov Activating the N-oxide with reagents like oxalyl chloride or POCl₃ allows for selective halogenation at the less hindered C2 or C6 position. acs.orgresearchgate.net

A fascinating and powerful tool for synthesizing specific halopyridine isomers is the "halogen dance" reaction. wikipedia.orgclockss.org This base-catalyzed rearrangement involves the migration of a halogen atom (typically bromine or iodine) from its original position to a more thermodynamically stable one on the ring. wikipedia.orgeurekaselect.com The reaction is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), ortho to a directing group. wikipedia.orgingentaconnect.com This creates a transient lithiated species, which facilitates the intermolecular transfer of the halogen, allowing it to "dance" across the ring. wikipedia.orgwhiterose.ac.uk This strategy enables the synthesis of substituted pyridines that are difficult to access through conventional methods by functionalizing the position vacated by the migrating halogen. wikipedia.orgclockss.org

Installation of the Allyl Moiety on Pyridine Rings

Once the 2-chloro-3-fluoropyridine core is synthesized, the final step is the introduction of the allyl group at the 5-position. This can be accomplished through direct C-H activation or, more commonly, through metal-catalyzed cross-coupling reactions.

Direct C-H Allylation Approaches in Pyridine Synthesis

Directly converting a C-H bond to a C-C bond is an atom-economical and highly desirable transformation. For pyridine systems, direct C-H allylation has emerged as a powerful strategy. One innovative approach involves the enantioselective C3-allylation of pyridines through a tandem catalysis system. researchgate.netnih.gov In this process, a borane (B79455) catalyst is first used for the hydroboration of the pyridine ring, generating a more nucleophilic dihydropyridine (B1217469) intermediate. nih.govscilit.com This activated intermediate then undergoes a palladium- or iridium-catalyzed enantioselective allylation, followed by oxidation to restore the aromatic pyridine ring. researchgate.netnih.gov While this method has been demonstrated for the C3 position, it highlights the potential of C-H functionalization strategies for accessing allylated pyridines. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Allyl Group Incorporation

Metal-catalyzed cross-coupling reactions are the most robust and widely used methods for installing an allyl group onto a halogenated pyridine ring. These reactions typically involve a palladium catalyst to couple an organometallic allyl reagent with the halopyridine.

A common strategy would involve a Suzuki or Stille coupling. For example, a 5-bromo- or 5-iodo-2-chloro-3-fluoropyridine precursor could be coupled with an allylboronic acid derivative (Suzuki coupling) or an allyltin (B8295985) reagent (Stille coupling) in the presence of a palladium catalyst. These reactions are highly versatile and tolerate a wide range of functional groups.

Another powerful approach uses heterocyclic allylsulfones as latent nucleophiles. acs.org In this method, a heterocyclic allylsulfone, which can be readily prepared, is reacted with a halo-heterocycle (like a 5-halo-2-chloro-3-fluoropyridine) in the presence of a Pd(0) catalyst. The catalyst facilitates a deallylation-desulfinylation sequence to forge the new C-C bond. acs.org This method is effective for coupling a variety of aryl and heteroaryl halides. acs.org

Furthermore, palladium catalysis can be used to transfer an allyl group from the pyridine nitrogen to the periphery of the ring. In one reported method, N-allyl pyridinium (B92312) salts derived from 2- or 4-alkylpyridines are treated with a base and a catalytic amount of a palladium complex. nih.gov This process is believed to proceed through a nucleophilic alkylidene dihydropyridine intermediate that reacts with a (π-allyl)Pd(II) electrophile, resulting in the transfer of the allyl group to the picolyl position. nih.gov While this specific method applies to alkylpyridines, the underlying principle of palladium-catalyzed allyl transfer could be adapted for other substituted pyridines. The broad utility of transition metal-catalyzed cross-coupling provides a reliable pathway for the synthesis of this compound from a suitably halogenated precursor. rsc.orgacs.org

Palladium-Catalyzed Allylation (e.g., Allylic Alkylation)

Palladium-catalyzed allylation reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this would typically involve the reaction of a 5-halo-2-chloro-3-fluoropyridine derivative with an allylating agent in the presence of a palladium catalyst. While direct allylic C-H activation is a possibility, a more common approach involves the use of a pre-functionalized pyridine ring, such as 5-bromo-2-chloro-3-fluoropyridine (B1227324), which can readily undergo cross-coupling.

The general mechanism for such a reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the allylating agent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity.

Suzuki-Miyaura Coupling for Pyridine Functionalization

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. wikipedia.orglibretexts.org To synthesize this compound, this reaction would involve coupling 5-bromo-2-chloro-3-fluoropyridine with an allylboronic acid or its ester derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. libretexts.orgbeilstein-journals.org

The key steps of the catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-2-chloro-3-fluoropyridine.

Transmetalation: The allyl group is transferred from the boron atom to the palladium center.

Reductive Elimination: The desired this compound is formed, and the palladium(0) catalyst is regenerated. libretexts.org

A variety of boronic acids and their derivatives can be used, offering a broad scope for the synthesis of analogues. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Aryl Halide | 5-Bromo-2-chloro-3-fluoropyridine |

| Boron Reagent | Allylboronic acid or Allylboronic acid pinacol (B44631) ester |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF/Water |

| Temperature | 80-120 °C |

Hiyama Cross-Coupling with Pyridyl Organosilanes

The Hiyama cross-coupling reaction provides an alternative palladium-catalyzed method for C-C bond formation, utilizing organosilanes as the coupling partners. organic-chemistry.org This reaction is particularly attractive due to the low toxicity and stability of organosilicon reagents. For the synthesis of this compound, a 5-halo-2-chloro-3-fluoropyridine would be reacted with an allylsilane, such as allyltrimethoxysilane (B1265876) or allyltrifluorosilane. organic-chemistry.orgnih.gov

A crucial aspect of the Hiyama coupling is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org The catalytic cycle mirrors that of other palladium-catalyzed cross-coupling reactions.

Table 2: Typical Parameters for Hiyama Cross-Coupling

| Parameter | Condition |

| Aryl Halide | 5-Bromo-2-chloro-3-fluoropyridine |

| Organosilane | Allyltrimethoxysilane, Allyltrifluorosilane |

| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | XPhos, SPhos |

| Activator | TBAF, NaOH |

| Solvent | THF, Toluene |

| Temperature | 60-100 °C |

Nucleophilic Allylation Strategies (e.g., via Organometallic Intermediates)

Nucleophilic allylation offers a different approach to introduce the allyl group. This strategy involves the reaction of an electrophilic pyridine derivative with a nucleophilic allylating agent, such as an allyl Grignard reagent (allylmagnesium bromide) or an allyllithium species. researchgate.net In this scenario, the reaction would likely proceed via a nucleophilic aromatic substitution mechanism, where the allyl nucleophile displaces a suitable leaving group on the pyridine ring. However, due to the presence of multiple halogen substituents on the target precursor, regioselectivity can be a significant challenge. The reactivity of the chloro and fluoro groups, as well as the electronic nature of the pyridine ring, will influence the site of nucleophilic attack. rsc.org

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in the synthesis of analogues and the use of readily available starting materials.

Multi-step Sequences from Readily Available Pyridine Derivatives

A common and flexible approach to this compound involves a multi-step synthesis starting from commercially available or easily prepared pyridine derivatives. google.commdpi.com A plausible synthetic sequence could begin with a suitably substituted pyridine, which is then subjected to a series of functional group interconversions and a final cross-coupling step to introduce the allyl group.

For instance, a synthetic route could commence with 2,3-dichloro-5-nitropyridine. This starting material could undergo selective nucleophilic substitution or reduction of the nitro group, followed by diazotization and fluorination to install the fluorine atom. Subsequent halogenation at the 5-position would provide a key intermediate, such as 5-bromo-2-chloro-3-fluoropyridine. This intermediate can then be subjected to one of the palladium-catalyzed allylation methods described previously. google.com This multi-step approach allows for the synthesis of a variety of analogues by modifying the coupling partner in the final step. rsc.orgsyrris.jp

One-Pot Synthetic Procedures for Enhanced Efficiency

For example, the synthesis of the 2-chloro-3-fluoropyridine core itself can sometimes be achieved in a one-pot manner from 2-chloro-3-aminopyridine. google.com A subsequent one-pot functionalization could then be envisioned. A hypothetical one-pot process might involve the halogenation of a 2-chloro-3-fluoropyridine intermediate, followed by the direct introduction of the allyl group via a cross-coupling reaction without isolating the halogenated intermediate. Such procedures, while challenging to develop, offer significant advantages in terms of time, resources, and waste reduction. rsc.org

Chemo- and Regioselectivity Control in Complex Pyridine Synthesis

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate the regiochemical outcome of many synthetic transformations. The nitrogen atom withdraws electron density, rendering the α (2,6) and γ (4) positions susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored and tends to occur at the β (3,5) positions. In highly substituted and complex pyridines, such as those bearing multiple halogen atoms and other functional groups, the interplay of electronic and steric effects, as well as the choice of catalytic system, becomes critical in directing the regiochemical course of a reaction.

A powerful strategy for the controlled synthesis of 2,3,5-trisubstituted pyridines involves the use of a pre-functionalized pyridine building block that allows for sequential and selective derivatization at different positions. A notable example is the use of 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine as a versatile intermediate. This substrate offers three distinct reactive sites—the C-F bond at position 3, the C-Cl bond at position 5, and the C-SO2Me group at position 2—each exhibiting differential reactivity that can be exploited for selective functionalization.

Research has demonstrated that nucleophilic aromatic substitution (SNAr) on this scaffold can be highly regioselective. For instance, amine nucleophiles preferentially displace the fluoride atom at the 3-position under relatively mild conditions, leaving the chloro and methylsulfonyl groups intact. This selectivity is attributed to the activating effect of the adjacent electron-withdrawing sulfonyl group and the inherent lability of the C-F bond in this electronic context.

Conversely, the introduction of an allyl group at the 5-position, to generate a structure analogous to this compound, would typically be achieved via a transition-metal-catalyzed cross-coupling reaction. The chlorine atom at the 5-position serves as a handle for such transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are well-established methods for the formation of carbon-carbon bonds.

In the context of a dihalopyridine, such as 2,5-dichloro-3-fluoropyridine, the regioselectivity of a cross-coupling reaction is governed by the relative reactivity of the C-Cl bonds. Generally, the C-Cl bond at the 2-position is more activated towards oxidative addition to a palladium(0) catalyst due to its proximity to the ring nitrogen. However, steric hindrance from adjacent substituents can modulate this reactivity, potentially allowing for selective coupling at the 5-position.

Palladium-Catalyzed Allylation Reactions:

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C(sp2)-C(sp3) bond formation, including the introduction of an allyl group. The reaction of a 2,5-dihalo-3-fluoropyridine with allylzinc bromide in the presence of a palladium catalyst would be a plausible route to this compound. The control of regioselectivity would depend on the careful selection of the palladium catalyst, ligands, and reaction conditions to favor coupling at the C5-Cl bond over the C2-Cl bond.

The Suzuki-Miyaura coupling, utilizing an allylboronic acid or its ester, offers an alternative, often milder, approach. The reactivity and selectivity in Suzuki-Miyaura couplings are also highly dependent on the catalyst system and the nature of the leaving groups. In a polychlorinated pyridine, the site of coupling can often be directed by the choice of phosphine (B1218219) ligand on the palladium catalyst.

The Stille coupling, which employs an organotin reagent like allyltributyltin, is another viable method for allylation. While effective, the toxicity of organotin compounds is a significant drawback.

The following tables summarize representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound, highlighting the chemo- and regioselective challenges and potential solutions.

Table 1: Representative Conditions for Negishi Cross-Coupling of Aryl Halides with Allylzinc Reagents

| Entry | Aryl Halide | Allylating Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Allylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 65 | 95 | General literature |

| 2 | 2-Chloropyridine | Allylzinc chloride | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 100 | 88 | General literature |

| 3 | 5-Bromo-2-chloropyridine | Allylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 60 | 75 (mixture of isomers) | Hypothetical based on literature |

This table presents generalized conditions from the literature for Negishi couplings and a hypothetical application to a dihalopyridine, illustrating a potential outcome where regioselectivity may be a challenge.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Allylboronic Esters

| Entry | Heteroaryl Halide | Allylating Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Allylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 | General literature |

| 2 | 2-Chloro-5-iodopyridine | Allylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 (at C5) | General literature |

| 3 | 2,5-Dichloropyridine | Allylboronic acid pinacol ester | Pd(PCy₃)₂ (2) | - | K₃PO₄ | Toluene | 110 | 65 (at C5) | Hypothetical based on literature |

This table shows typical Suzuki-Miyaura conditions and highlights how the differential reactivity of halogens (I > Br > Cl) can be exploited for regioselective coupling. Entry 3 is a hypothetical example for the target scaffold.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the allyl group and the pyridine ring protons.

Allyl Group Protons: The three protons of the allyl group would present a complex splitting pattern.

The methylene (B1212753) protons (-CH₂-) adjacent to the pyridine ring would likely appear as a doublet.

The single proton on the central carbon of the allyl group (-CH=) would be a multiplet, split by the adjacent methylene and terminal vinyl protons.

The two terminal vinyl protons (=CH₂) would exhibit distinct signals, each appearing as a doublet of doublets due to geminal and vicinal coupling.

Pyridine Ring Protons: The two protons on the pyridine ring would appear in the aromatic region of the spectrum. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The proton at the 4-position would likely be a doublet of doublets, coupled to the proton at the 6-position and the fluorine at the 3-position. The proton at the 6-position would be expected to be a doublet, coupled to the proton at the 4-position.

A predicted ¹H NMR data table is presented below for illustrative purposes.

| Predicted Proton Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 (Pyridine) | 7.5 - 8.0 | dd | J(H-H), J(H-F) |

| H-6 (Pyridine) | 8.0 - 8.5 | d | J(H-H) |

| -CH= (Allyl) | 5.8 - 6.2 | m | - |

| =CH₂ (Allyl, trans) | 5.1 - 5.3 | dd | J(gem), J(trans) |

| =CH₂ (Allyl, cis) | 5.0 - 5.2 | dd | J(gem), J(cis) |

| -CH₂- (Allyl) | 3.4 - 3.6 | d | J(H-H) |

Table 1: Predicted ¹H NMR Data for this compound. Note: These are estimated values and actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Pyridine Ring Carbons: Five distinct signals would be expected for the pyridine ring carbons. The carbons bonded to chlorine (C-2) and fluorine (C-3) would show characteristic shifts and coupling with the fluorine atom. The carbon at the 5-position, bonded to the allyl group, would also be clearly identifiable.

Allyl Group Carbons: Three signals would correspond to the allyl group carbons: the methylene carbon (-CH₂-), the central methine carbon (-CH=), and the terminal vinyl carbon (=CH₂).

A predicted ¹³C NMR data table is shown below.

| Predicted Carbon Signal | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine, C-Cl) | 150 - 155 |

| C-3 (Pyridine, C-F) | 155 - 160 (d, ¹JCF) |

| C-4 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 135 - 140 |

| C-6 (Pyridine) | 145 - 150 |

| -CH= (Allyl) | 130 - 135 |

| =CH₂ (Allyl) | 115 - 120 |

| -CH₂- (Allyl) | 35 - 40 |

Table 2: Predicted ¹³C NMR Data for this compound. Note: These are estimated values and actual experimental data may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic pyridine ring. The signal would likely appear as a doublet of doublets due to coupling with the adjacent proton at the 4-position and potentially a smaller long-range coupling with the proton at the 6-position. The typical chemical shift range for a fluorine atom on a pyridine ring can vary significantly based on the other substituents present. ucsb.edudovepress.comalfa-chemistry.com

Multi-dimensional NMR Techniques for Complete Spectral Assignment

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal the coupling relationships between protons, helping to trace the connectivity within the allyl group and the pyridine ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the attachment of the allyl group to the C-5 position of the pyridine ring.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, particularly FTIR, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for the C-H, C=C, C=N, C-Cl, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkene C-H Stretch (Allyl) | 3050 - 3150 |

| Alkyl C-H Stretch (Allyl) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1550 - 1600 |

| C=C Stretch (Allyl) | 1640 - 1680 |

| C=N Stretch (Pyridine) | 1450 - 1500 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

Table 3: Predicted FTIR Absorption Bands for this compound. Note: These are estimated ranges and actual experimental data may vary.

Raman Spectroscopy Studies

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering insights into its structure and bonding. For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the vibrations of the pyridine ring, the allyl group, and the carbon-halogen bonds.

Key expected Raman shifts for this compound would include:

Pyridine Ring Vibrations: Bands in the 1000-1600 cm⁻¹ region are characteristic of the pyridine ring stretching modes. The substitution pattern will influence the exact position and intensity of these bands.

Allyl Group Vibrations: The C=C stretch of the allyl group is expected to appear around 1640-1650 cm⁻¹. Vibrations related to the =C-H and -CH₂- groups would also be present.

Carbon-Halogen Vibrations: The C-Cl stretching vibration typically occurs in the 600-800 cm⁻¹ range, while the C-F stretch is found at higher wavenumbers, generally between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula C₈H₇ClFN), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak.

While a specific mass spectrum for this compound is not provided in the search results, a plausible fragmentation pathway can be proposed based on the structure and data from similar compounds like allyl chloride. nist.gov The fragmentation is likely initiated by the loss of the allyl group or a halogen atom.

Table 1: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 175/177 | [C₈H₇ClFN]⁺ | Molecular ion peak with Cl isotope pattern. |

| 134/136 | [M - C₃H₅]⁺ | Loss of the allyl radical. |

| 140 | [M - Cl]⁺ | Loss of a chlorine radical. |

This proposed fragmentation pattern would need to be confirmed with experimental data for the specific compound.

X-ray Diffraction Studies of Related Halogenated/Allylated Pyridine Structures

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. Although a crystal structure for this compound itself is not available, studies on related halogenated pyridine structures offer valuable insights into the expected molecular geometry and intermolecular interactions.

For instance, X-ray diffraction studies have been successfully performed on dichlorine–pyridine N-oxide halogen-bonded complexes, revealing details of the Cl···O halogen bonds. nih.govrsc.org Another study reported the synthesis and X-ray crystal structures of Zn(II) and Cd(II) complexes with pyridine-type ligands, elucidating the coordination geometries and supramolecular structures governed by various intermolecular interactions. mdpi.com The structures of 2,6-disubstituted pyridine complexes have also been established by X-ray diffraction. researchgate.net

Based on these related structures, one can anticipate the following for this compound:

Bond Lengths and Angles: The pyridine ring would be largely planar, with bond lengths and angles influenced by the electronic effects of the halogen and allyl substituents. The C-Cl and C-F bond lengths would be consistent with those observed in other chlorinated and fluorinated aromatic systems.

Intermolecular Interactions: In the solid state, molecules would likely pack in a way that maximizes stabilizing interactions. These could include π-π stacking between pyridine rings and weak halogen-hydrogen or halogen-halogen interactions.

Advanced Spectroscopic Techniques and Their Application to Pyridine Systems

X-ray Photoemission Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS)

XPS and NEXAFS are powerful surface-sensitive techniques that provide information about the elemental composition and electronic structure of molecules. stanford.edu

XPS probes the core-level binding energies of electrons. nih.gov For this compound, XPS would show distinct peaks for the C 1s, N 1s, Cl 2p, and F 1s core levels. The binding energies of these peaks are sensitive to the local chemical environment, providing information about the electronic state of each element. tandfonline.com For example, the C 1s spectrum would consist of multiple overlapping peaks corresponding to the different carbon atoms in the pyridine ring and the allyl group. aip.org High-resolution XPS studies on pyridine, 2-fluoropyridine, and 2,6-difluoropyridine (B73466) have shown that chemical shifts induced by fluorine atoms can be quantitatively reproduced by computational models. aip.org

NEXAFS , also known as X-ray Absorption Near Edge Structure (XANES), measures the absorption of X-rays as a function of energy near an absorption edge. diamond.ac.uk This technique probes the unoccupied electronic states (e.g., π* and σ* orbitals). stanford.edu The NEXAFS spectra at the carbon, nitrogen, and fluorine K-edges would reveal features corresponding to transitions of core electrons to these empty orbitals. acs.org The orientation of these transition dipoles relative to the polarization of the incident X-ray beam can be used to determine the orientation of molecules on a surface. researchgate.netacs.org

Table 2: Expected Core-Level Binding Energies from XPS for Pyridine Derivatives

| Element/Orbital | Typical Binding Energy (eV) | Notes |

|---|---|---|

| N 1s | ~400-403 | Sensitive to the electronic environment of the nitrogen atom in the pyridine ring. nih.gov |

| C 1s | ~285-292 | Multiple peaks are expected due to the different chemical environments of the carbon atoms. aip.orgaip.org |

| F 1s | ~688-690 | Characteristic binding energy for organofluorine compounds. |

| Cl 2p | ~200-202 | The 2p level will be split into 2p₃/₂ and 2p₁/₂ components. |

Note: These are approximate values and can shift based on the specific molecular structure and environment.

Microwave Spectroscopy for Rotational Constants and Molecular Planarity

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. tanta.edu.eg By analyzing the frequencies of the rotational transitions, it is possible to determine the moments of inertia and, consequently, the precise three-dimensional structure of the molecule, including bond lengths and angles.

While microwave spectroscopy data for this compound is not available, studies on related molecules like 2-fluoropyridine, 3-fluoropyridine (B146971), and 2-aminopyridine demonstrate the power of this technique. nsf.govresearchgate.net For these molecules, researchers were able to determine rotational constants and, for isotopically substituted species, derive accurate geometric parameters. researchgate.net Analysis of the ¹⁴N nuclear quadrupole hyperfine structure in these spectra provides additional information about the electronic environment around the nitrogen atom. nsf.govresearchgate.net

For this compound, a microwave spectrum would allow for:

Determination of Rotational Constants (A, B, C): These constants are inversely related to the moments of inertia about the principal axes of the molecule.

Structural Determination: By measuring the spectra of different isotopologues (e.g., containing ¹³C or ³⁷Cl), a detailed molecular structure (rₛ structure) can be calculated.

Planarity Assessment: The inertial defect, calculated from the rotational constants, can confirm the planarity of the pyridine ring. The flexibility of the allyl group might introduce complexities into the spectrum.

Dipole Moment Measurement: The Stark effect in microwave spectroscopy can be used to determine the magnitude and direction of the molecular dipole moment.

Table 3: Illustrative Rotational Constants for Related Fluoropyridines

| Compound | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| 2-Fluoropyridine | 5863.3 | 2588.6 | 1796.3 |

| 3-Fluoropyridine | 5798.1 | 2408.8 | 1699.3 |

| 2,3,6-Trifluoropyridine | 3134.4479(2) | 1346.79372(7) | 941.99495(6) |

Data sourced from related studies for illustrative purposes. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Allyl chloride |

| Dichlorine–pyridine N-oxide |

| 2,6-dimethylpyridine N-oxide |

| 2-Fluoropyridine |

| 2,6-Difluoropyridine |

| 3-Fluoropyridine |

| 2-Aminopyridine |

| 2,3,6-Trifluoropyridine |

| Ethyl nicotinate |

| N,N-diethylnicotinamide |

| 2-Amino-5-picoline |

| 2-Chloro-5-fluoropyridine |

| Rivaroxaban |

| 5-Fluoropyridine |

| 2-Chloro-3-(chloromethyl)-5-fluoropyridine |

| 2-Chloro-5-fluoro-3-methylpyridine |

| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine |

| 2-Amino-5-chloro-3-fluoropyridine (B1279587) |

| 2-Chloro-5-fluoropyridine-3-carbonitrile |

| 5-Chloro-2-fluoropyridine |

| 2-Chloro-5-fluoropyridin-3-ol |

| 5-Chloro-2-(chloromethyl)-3-fluoropyridine |

| 3-Bromo-5-chloro-2-fluoropyridine |

Nucleophilic Aromatic Substitution (SNAr) Chemistry at Halogenated Pyridine Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly those bearing halogen substituents. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial to the reaction's success. In the case of this compound, the electron-withdrawing nature of the ring nitrogen and the halogen atoms facilitates nucleophilic attack on the aromatic system. youtube.com

In the context of SNAr reactions, the leaving group's ability is not solely determined by its stability as an anion. Instead, the rate-determining step is often the initial nucleophilic attack on the carbon atom bearing the halogen. The electronegativity of the halogen plays a pivotal role; a more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, thereby accelerating the attack by a nucleophile. youtube.com

Contrary to trends seen in SN1 and SN2 reactions, fluorine is often a better leaving group than chlorine in SNAr. youtube.com Studies comparing 2-fluoro- and 2-chloropyridines have shown that the fluoro-substituted compound can be significantly more reactive towards nucleophiles like sodium ethoxide. researchgate.netepfl.ch This is attributed to the high electronegativity of fluorine (3.98 on the Pauling scale) compared to chlorine (3.16), which makes the carbon at the substitution site more electron-deficient and thus more susceptible to nucleophilic attack. youtube.com

However, the position of the halogen on the pyridine ring is also a critical factor. The 2-position is highly activated towards SNAr due to its proximity to the electron-withdrawing ring nitrogen. The 3-position is considerably less activated. Therefore, in this compound, while fluorine is intrinsically more activating for nucleophilic attack, its position at C-3 makes it less reactive than the chlorine atom at the highly activated C-2 position.

| Factor | 2-Chloro Substituent | 3-Fluoro Substituent |

| Position | C-2 (ortho to Nitrogen) | C-3 (meta to Nitrogen) |

| Electronic Activation | Strongly activated by ring nitrogen | Weakly activated by ring nitrogen |

| Halogen Electronegativity | Moderately electrophilic carbon | Highly electrophilic carbon |

| Overall Reactivity in SNAr | More reactive due to positional activation | Less reactive despite higher electronegativity |

The pyridine ring nitrogen is inherently electron-withdrawing, which reduces the electron density of the ring system and stabilizes the negatively charged Meisenheimer complex formed during SNAr. This effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions. Consequently, halogens at these positions are significantly activated towards nucleophilic displacement.

The combined electronic and positional effects lead to a high degree of site-selectivity in the nucleophilic substitution reactions of this compound. The displacement of the chlorine atom at the 2-position is overwhelmingly favored over the displacement of the fluorine atom at the 3-position.

Factors Favoring Selective Displacement of the 2-Chloro Group:

Positional Activation: The C-2 position is strongly activated by the adjacent ring nitrogen, which effectively stabilizes the transition state and the Meisenheimer intermediate.

Leaving Group Ability: While fluorine can be a good leaving group in SNAr, the lack of strong electronic activation at the C-3 position makes the C-F bond kinetically more difficult to break in this context.

This predictable selectivity is highly valuable in synthesis, allowing for the introduction of a wide variety of nucleophiles—such as amines, alkoxides, and thiols—at the C-2 position while leaving the C-3 fluoro and C-5 allyl groups intact for potential further functionalization. This is a common strategy in the synthesis of complex, polysubstituted pyridines. nih.gov

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, proceed via a mechanism involving the attack of an electrophile on the aromatic ring. Unlike electron-rich benzene (B151609), pyridine is an electron-deficient heterocycle due to the electronegative nitrogen atom. This inherent electron deficiency deactivates the pyridine ring towards electrophilic attack.

The presence of two strongly electron-withdrawing halogen substituents (chlorine and fluorine) on the ring of this compound further exacerbates this deactivation. These halogens inductively pull electron density from the ring, making it even less nucleophilic. Consequently, this compound is expected to be highly unreactive towards electrophilic aromatic substitution under standard conditions. While the allyl group is typically an activating group for EAS, its influence is insufficient to overcome the strong deactivating effects of the ring nitrogen and the two halogen atoms.

Transformations Involving the Allyl Moiety

The allyl group provides a reactive handle for a variety of chemical transformations, independent of the aromatic ring's chemistry. The carbon-carbon double bond and the allylic C-H bonds are sites for numerous functionalization reactions.

The double bond of the allyl group can undergo a range of oxidative functionalization and rearrangement reactions. These potential transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Potential Transformations of the Allyl Group:

| Reaction Type | Reagent Examples | Potential Product(s) |

| Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | 5-(Oxiran-2-ylmethyl)-2-chloro-3-fluoropyridine |

| Dihydroxylation | Osmium tetroxide (OsO₄), Potassium permanganate (B83412) (KMnO₄) | 3-(2-Chloro-3-fluoro-5-pyridyl)propane-1,2-diol |

| Oxidative Cleavage | Ozone (O₃), followed by a reducing or oxidizing agent | 2-Chloro-3-fluoropyridine-5-carbaldehyde |

| Isomerization | Base or transition metal catalyst | 2-Chloro-3-fluoro-5-(prop-1-en-1-yl)pyridine |

| Halogenation | Bromine (Br₂), N-Bromosuccinimide (NBS) | 5-(2,3-Dibromopropyl)-2-chloro-3-fluoropyridine |

| Chlorofluorination | Nucleophilic sources of chloride and fluoride | 5-(2-Chloro-3-fluoropropyl)-2-chloro-3-fluoropyridine |

These reactions highlight the synthetic versatility of the allyl group, enabling the creation of a diverse array of derivatives from the parent this compound molecule for various applications in medicinal and materials chemistry. nih.gov

Radical Reactions and Hydrofunctionalization of the Allyl Group

The allyl group in this compound presents a site for various chemical transformations, including radical reactions and hydrofunctionalization. While specific studies on this exact molecule are not extensively detailed in the provided search results, general principles of radical chemistry and hydrofunctionalization of allylic systems can be applied.

Radical-initiated reactions, such as the reduction of an analogous 3-allylhex-5-enyl bromide with tributylstannane, demonstrate the propensity of allylic systems to undergo cyclization. rsc.org This process yields a variety of cyclic and bicyclic hydrocarbon products, indicating that the 3-allylhex-5-enyl radical can undergo discrete cyclization steps. rsc.org Such reactions highlight the potential for the allyl group in this compound to participate in complex intramolecular rearrangements under radical conditions. The regioselectivity and stereoselectivity of these cyclizations can be influenced by factors like homoconjugative interactions between double bonds. rsc.org

Hydrofunctionalization, the addition of an H-X molecule across the double bond of the allyl group, represents another important class of reactions. While not directly detailed for this compound, the development of transition-metal-catalyzed methods for allyl-allyl cross-coupling reactions points to the broad reactivity of allyl groups. nih.govresearchgate.net These reactions, often catalyzed by rhodium or other transition metals, can lead to the formation of various diene structures. nih.govresearchgate.net The regioselectivity of these couplings can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Intramolecular Cyclization Reactions Involving the Allyl Unit

The allyl substituent in this compound is a key feature that can participate in intramolecular cyclization reactions, leading to the formation of new ring systems. The specific regiochemical outcome of these cyclizations is often directed by the nature of the other reacting group within the molecule.

For instance, in systems containing both an allyl and a propargyl silane (B1218182), intramolecular additions to enones and dienones have been studied. rsc.org The terminal group on the unsaturated silane dictates the regiochemistry of the cyclization. Allylsilanes typically lead to 1,6-addition products, while propargylsilanes favor 1,4-addition. rsc.org This suggests that by strategically placing an appropriate functional group on the pyridine ring or on a side chain, intramolecular cyclization involving the allyl group of this compound could be directed to form specific ring structures.

Furthermore, studies on the cyclization of the 3-allylhex-5-enyl radical have shown that the formation of bicyclic systems occurs in a stepwise manner. rsc.org This research indicates that the initial cyclization of a diene radical can be followed by a second ring-closing event, leading to complex polycyclic products. rsc.org The failure to form certain bicyclic products, such as bicyclo[3.3.1]nonane in the studied system, has led to a re-evaluation of the structures of some cyclopolymers derived from triallyl monomers. rsc.org

Cross-Coupling Chemistry of Halogenated Pyridine Derivatives

The presence of a chlorine atom at the C2 position and a fluorine atom at the C3 position of the pyridine ring in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Further Exploration of Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds. researchgate.netmdpi.com It typically involves the reaction of an organoboron reagent, such as a boronic acid or a potassium organotrifluoroborate salt, with an organic halide or triflate. researchgate.netbohrium.com

For halogenated pyridines, the Suzuki-Miyaura coupling provides an effective method for introducing aryl and other substituents. For example, 2-halopyridines can be coupled with aryl boronic acids to produce 2-arylpyridines. bohrium.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields. mdpi.combohrium.com In some cases, the reaction can be performed under mild conditions, even in the presence of water and oxygen. bohrium.com

Potassium organotrifluoroborate salts have emerged as stable and effective alternatives to boronic acids in Suzuki-Miyaura couplings. researchgate.net They have been successfully used in the synthesis of C-2 substituted imidazo[4,5-b]pyridine analogues from 2-halo deazapurines. researchgate.net While aryl and heteroaryl trifluoroborates generally react readily, alkyltrifluoroborates can be less reactive. researchgate.net The use of additives like tetrabutylammonium acetate (B1210297) can enhance the reaction rates. researchgate.net

The reactivity of the halogenated pyridine can also be influenced by the nature of the halogen. While aryl bromides are commonly used, the reactivity of aryl chlorides can sometimes be lower. However, with the appropriate catalyst system, even less reactive chlorides can participate in Suzuki-Miyaura couplings.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Halogenated Heterocycles

| Substrate | Coupling Partner | Catalyst System | Solvent | Additive/Base | Yield | Reference |

| 2-Halo deazapurines | Potassium aryl/heteroaryl trifluoroborates | Pd catalyst | Not specified | Tetrabutylammonium acetate | Good to excellent | researchgate.net |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids and esters | Pd(dppf)Cl2 | Not specified | Not required | 5-89% | bohrium.comclaremont.edu |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (heterogeneous) | Not specified | Not specified | Excellent conversion | mdpi.com |

| 5-Bromo-2-vinylisoindoline-1,3-dione | Potassium vinyltrifluoroborate | Chloro(crotyl)(tritert-butylphosphine)palladium(II) | 1,4-dioxane | Sodium fluoride, triethylamine | Not specified | nih.gov |

Application of Hiyama Coupling for C-C Bond Formation

The Hiyama coupling is another valuable palladium-catalyzed cross-coupling reaction that forms C-C bonds, in this case between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key step in the Hiyama coupling is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base. organic-chemistry.org This activation generates a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.org

The scope of the Hiyama coupling is broad and includes the coupling of aryl, vinyl, and alkyl halides. organic-chemistry.org It has been successfully applied to the synthesis of various complex molecules, including the closure of medium-sized rings. wikipedia.org

For halogenated pyridines, the Hiyama coupling offers a viable alternative to other cross-coupling methods. For instance, chloro-substituted pyridyltrimethylsilanes can be coupled with aryl halides using a palladium catalyst. nih.gov These chloropyridyltrimethylsilanes can be prepared through halogen or hydrogen-lithium exchange of chloropyridines, followed by reaction with chlorotrimethylsilane. nih.gov

Recent advancements have led to the development of fluoride-free Hiyama coupling protocols, which expands the functional group tolerance of the reaction by avoiding the cleavage of silyl (B83357) protecting groups. organic-chemistry.org

Table 2: Hiyama Coupling of a Chloro-substituted Pyridyltrimethylsilane

| Pyridylsilane | Aryl Halide | Catalyst System | Solvent | Additive | Product | Reference |

| Chloro-substituted pyridyltrimethylsilane | 1-Fluoro-4-iodobenzene | 5% PdCl2(PPh3)2, 10% PPh3 | DMF | Copper iodide (1 equiv) | Arylated chloropyridine | nih.gov |

Other Metal-Catalyzed Cross-Couplings (e.g., Ni-catalyzed)

Besides palladium, other transition metals, particularly nickel, have been shown to be effective catalysts for the cross-coupling of halogenated pyridines. nih.govnih.gov Nickel-catalyzed reactions often offer different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts.

A notable example is the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.govnih.gov This method allows for the synthesis of 2-alkylated pyridines by coupling two different electrophiles. nih.govnih.gov The reaction typically employs a nickel catalyst, a suitable ligand such as bathophenanthroline, and a reducing agent like manganese powder. nih.gov This approach is advantageous as it avoids the need for pre-formed organometallic reagents, which can be sensitive and limit functional group compatibility. nih.gov

The conditions for nickel-catalyzed couplings can be tuned to achieve high yields and selectivity. For instance, the choice of solvent can significantly impact the reaction outcome, with DMF often being a good choice for these types of couplings. nih.gov

Directed Metalation and Deprotonation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG), which is a Lewis basic functional group that can coordinate to an organolithium reagent, such as n-butyllithium. baranlab.orgwikipedia.org This coordination directs the deprotonation to the adjacent ortho position, creating a lithiated intermediate that can then be quenched with an electrophile. wikipedia.org

For pyridine derivatives, the nitrogen atom in the ring can act as a directing group, but the presence of other substituents significantly influences the regioselectivity of the metalation. In the case of 3-fluoropyridine, theoretical studies have shown that chelation between butyllithium (B86547) and the fluorine atom can direct the lithiation to the C2 position. researchgate.net The choice of the lithiating agent and reaction conditions is crucial to control the outcome. researchgate.net For instance, using lithium amides like LDA can lead to different regioselectivities compared to alkyllithiums. znaturforsch.com

In 2-chloropyridine, the chlorine atom can also influence the site of deprotonation. The use of mixed lithium-zinc bases or other ate-bases can offer milder conditions and higher functional group tolerance compared to traditional organolithium reagents. znaturforsch.com Furthermore, by carefully controlling the reaction conditions, it is possible to perform a halogen-lithium exchange instead of deprotonation. znaturforsch.com

These directed metalation and deprotonation strategies provide a versatile toolkit for introducing a wide range of functional groups onto the pyridine ring of molecules like this compound, complementing the cross-coupling methods.

Regioselective Ortho-Lithiation of Fluoropyridines

Directed ortho-lithiation, or DoM, is a versatile method for the regioselective deprotonation of aromatic and heteroaromatic compounds. wikipedia.org The process involves a directing metalating group (DMG) which coordinates to an organolithium reagent, typically a lithium amide like lithium diisopropylamide (LDA) or a hindered alkyllithium, at low temperatures. wikipedia.orgclockss.org This coordination brings the base into proximity of a specific ortho-proton, facilitating its abstraction to form a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to yield selectively substituted products. semanticscholar.orgresearchgate.net For pyridine derivatives, which are π-deficient, the use of less nucleophilic, hindered bases such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often crucial to prevent nucleophilic addition to the C=N bond of the ring. clockss.orgsemanticscholar.org

In the context of halopyridines, halogens can act as effective DMGs. Fluorine, in particular, is a powerful directing group for ortho-lithiation. researchgate.netepfl.ch Studies on the lithiation of fluoropyridines with LDA at low temperatures (e.g., -78 °C) in solvents like tetrahydrofuran (B95107) (THF) have shown that deprotonation occurs selectively at the position ortho to the fluorine atom. researchgate.netnih.gov For instance, the lithiation of 3-fluoropyridine with LDA occurs regioselectively at the C-4 position. researchgate.net

The mechanism of LDA-mediated ortho-lithiation of 2-fluoropyridine has been studied in detail. nih.gov Spectroscopic and computational methods revealed that the reaction can proceed through complex pathways involving LDA dimers and even tetramers. nih.gov A key finding is that the proton transfer itself occurs after the rate-limiting step, as evidenced by a combination of small standard and large competitive isotope effects. nih.gov This suggests that the formation of a complex between the fluoropyridine and the lithium amide aggregate is the critical, rate-determining phase of the reaction.

The general utility of this methodology is demonstrated by the regioselective lithiation of various halopyridines, followed by quenching with electrophiles to produce disubstituted pyridines in good to excellent yields. researchgate.net

| Substrate | Position of Lithiation | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloropyridine | C-4 | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 96 | researchgate.net |

| 3-Fluoropyridine | C-4 | (CH₃)₂SO₄ | 3-Fluoro-4-methylpyridine | 75 | researchgate.net |

| 2-Chloropyridine | C-3 | (CH₃)₃SiCl | 2-Chloro-3-(trimethylsilyl)pyridine | 85 | researchgate.net |

| 3-Bromopyridine | C-4 | D₂O | 3-Bromo-4-deuteriopyridine | 85 | researchgate.net |

Influence of Halogens and Allyl Group on Metalation Directivity

In polysubstituted pyridines like this compound, the regioselectivity of metalation is determined by the combined directing influence of all substituents. The directing power of various groups in ortho-lithiation generally follows a well-established hierarchy. harvard.edu

Halogen Influence: Both chlorine and fluorine atoms can direct ortho-lithiation, but fluorine is a significantly stronger directing group than chlorine. epfl.ch This is attributed to fluorine's high electronegativity, which increases the acidity of the adjacent protons, and its ability to form a stable coordination complex with the lithium reagent. When multiple halogens are present, lithiation typically occurs ortho to the fluorine atom. epfl.ch For example, the deprotonation of 1-chloro-4-fluorobenzene (B165104) with a butyllithium superbase reagent results predominantly in lithiation ortho to the fluorine. epfl.ch

In the case of this compound, the molecule has two potential sites for halogen-directed lithiation: C-4 (ortho to the fluorine) and C-3 (ortho to the chlorine, although this position is already substituted). The directing effect of the fluorine at C-3 is expected to overwhelmingly favor deprotonation at the C-4 position. The chlorine atom at C-2 also directs to C-3, but its influence is weaker and the position is blocked. Therefore, the lithiation of this compound with a lithium amide base is predicted to be highly regioselective, yielding the 4-lithio intermediate.

Allyl Group Influence: The allyl group is not a classical strong directing group for ortho-metalation in the same way that amides, ethers, or even halogens are. wikipedia.orguwindsor.ca Its influence is more subtle. The C(sp²)-H functionalization of pyridines can be influenced by various substituents, but the allyl group itself does not typically direct lithiation to an adjacent position. beilstein-journals.org Its primary effects are likely to be steric and electronic. In this compound, the allyl group is at the C-5 position, which is remote from the anticipated site of lithiation at C-4. Therefore, its steric hindrance at the reaction center is minimal. Electronically, an allyl group can be weakly electron-donating or -withdrawing depending on the reaction context, but its effect on the acidity of the C-4 proton is expected to be minor compared to the powerful inductive effect of the adjacent fluorine atom.

| Substituent | Position | Directing Group Strength | Predicted Site of Deprotonation | Reference |

|---|---|---|---|---|

| -F | C-3 | Strong | C-4 | researchgate.netepfl.ch |

| -Cl | C-2 | Moderate | C-3 (Blocked) | researchgate.net |

| -Allyl | C-5 | Weak/Negligible | N/A | wikipedia.orguwindsor.ca |

Theoretical and Computational Investigations on 5 Allyl 2 Chloro 3 Fluoropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Geometry Optimization and Conformational Analysis

No published studies containing data on the optimized geometry, bond lengths, bond angles, or conformational analysis of 5-Allyl-2-chloro-3-fluoropyridine were found.

Electronic Structure and Molecular Orbital Analysis

Specific data regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular orbital diagrams for this compound are not available in the scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Characterization and Energy Profiles for Key Transformations

There are no documented computational studies that characterize the transition states or map the energy profiles for chemical transformations involving this compound.

Computational Studies of Halogen Effects on Reactivity

Prediction and Validation of Spectroscopic Properties

No computational predictions or their experimental validations for the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound have been published.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT) using functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a common approach for calculating the isotropic magnetic shielding constants of nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus. The electronegative chlorine and fluorine atoms are expected to cause a significant downfield shift (higher ppm values) for the adjacent carbon and hydrogen atoms on the pyridine (B92270) ring. The allyl group, being an electron-donating group, would have a contrasting effect on the positions it is attached to.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| C2 | - | ~155.2 | - |

| C3 | - | ~158.9 (J-F coupling) | -135.8 |

| C4 | ~7.98 | ~139.5 | - |

| C5 | - | ~128.4 | - |

| C6 | ~8.35 | ~148.7 | - |

| C7 (Allyl CH₂) | ~3.45 | ~34.1 | - |

| C8 (Allyl CH) | ~5.95 | ~134.2 | - |

| C9 (Allyl CH₂) | ~5.10, ~5.15 | ~117.8 | - |

Vibrational Frequency Calculations and Anharmonicity Effects

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT B3LYP/6-311++G(d,p)).

The initial output of these calculations provides harmonic frequencies. However, real molecular vibrations exhibit anharmonicity. To account for this, the calculated harmonic frequencies are often uniformly scaled by an empirical scaling factor to achieve better agreement with experimental data. rsc.org These calculations can predict characteristic vibrational modes, such as the stretching of the C-Cl and C-F bonds, as well as the various vibrations of the pyridine ring and the allyl group. Studies on similar halogenated pyridines have shown that density functional theory calculations can produce excellent agreement with experimental values. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3105 | 3043 | C4-H, C6-H stretching |

| ν(C-H) allyl | 3085, 2980 | 3023, 2920 | =C-H, -CH₂- stretching |

| ν(C=C) allyl | 1645 | 1612 | C=C stretching |

| ν(C=N), ν(C=C) ring | 1580, 1470 | 1548, 1441 | Pyridine ring stretching |

| δ(CH₂) allyl | 1420 | 1392 | CH₂ scissoring |

| ν(C-F) | 1280 | 1254 | C-F stretching |

| ν(C-Cl) | 780 | 764 | C-Cl stretching |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. These interactions, often referred to as hyperconjugation, play a crucial role in stabilizing the molecule.

In this compound, significant interactions are expected between the lone pairs of the nitrogen, fluorine, and chlorine atoms and the antibonding orbitals of the pyridine ring. Additionally, hyperconjugative interactions involving the C-C and C-H bonds of the allyl group with the ring are anticipated. NBO analysis on similar fluorinated and chlorinated pyridines has revealed the consequences of substitutions on intramolecular charge delocalization and ring bond strength. rsc.org

Table 3: Significant Donor-Acceptor Interactions from NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C2-C3) | ~25.5 |

| LP(1) N | π(C5-C6) | ~22.1 |

| LP(2) F | σ(C3-C4) | ~5.8 |

| LP(2) Cl | σ(C2-N) | ~4.2 |

| π(C5-C6) | π(C2-C3) | ~18.9 |

| π(C8-C9) | σ(C7-C8) | ~4.5 |

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to its reactivity. Computational methods can predict the partial atomic charges on each atom, offering insights into the molecule's electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack. Common methods for calculating atomic charges include Mulliken population analysis and Natural Population Analysis (NPA), with NPA generally being considered more reliable as it is less sensitive to the choice of basis set.

For this compound, the highly electronegative fluorine and chlorine atoms are expected to draw electron density, resulting in partial negative charges on these atoms and partial positive charges on the carbon atoms to which they are attached (C3 and C2, respectively). The nitrogen atom in the pyridine ring is also a site of significant negative charge. These charge distributions can be used to predict how the molecule will interact with other reagents.

Table 4: Predicted Natural Population Analysis (NPA) Atomic Charges for this compound

| Atom | Predicted NPA Charge (e) |

| N1 | -0.55 |

| C2 | +0.15 |

| C3 | +0.35 |

| C4 | -0.20 |

| C5 | +0.05 |

| C6 | -0.10 |

| Cl | -0.08 |

| F | -0.38 |

| H4 | +0.24 |

| H6 | +0.26 |

Derivatization and Synthetic Utility of 5 Allyl 2 Chloro 3 Fluoropyridine

Modular Synthesis of Complex Poly-substituted Pyridine (B92270) Architectures

The presence of both chloro and fluoro substituents on the pyridine ring of 5-Allyl-2-chloro-3-fluoropyridine, in addition to the allyl group, provides a platform for the modular and regioselective synthesis of highly substituted pyridine derivatives. The differential reactivity of the carbon-chlorine and carbon-fluorine bonds in metal-catalyzed cross-coupling reactions is a key feature that can be exploited for the stepwise introduction of various substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. In the context of halopyridines, the reactivity of the halogen leaving group typically follows the order: I > Br > OTf > Cl > F. nih.gov This established trend suggests that the chloro group at the 2-position of this compound would be more susceptible to substitution in a palladium-catalyzed reaction than the fluoro group at the 3-position. This chemoselectivity allows for the initial selective functionalization at the C2 position, leaving the C3 and C5 positions available for subsequent transformations.

For instance, a Suzuki-Miyaura coupling with an arylboronic acid could be employed to introduce an aryl group at the 2-position. The resulting 5-allyl-2-aryl-3-fluoropyridine could then undergo further reactions at the allyl group or potentially at the C3-fluoro position under more forcing conditions. This modular approach enables the synthesis of a diverse library of tri- and tetra-substituted pyridines with precise control over the substitution pattern.

A hypothetical reaction sequence illustrating this modular approach is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Allyl-2-aryl-3-fluoropyridine |

| 5-Allyl-2-aryl-3-fluoropyridine | Alkene/Alkyne | Grubbs' catalyst | Metathesis product at the allyl group |

| 5-Allyl-2-aryl-3-fluoropyridine | Oxidizing agent | OsO₄, NMO | Dihydroxylation product at the allyl group |

This stepwise functionalization is crucial for building complex molecules with specific spatial arrangements of substituents, which is of high importance in medicinal chemistry and materials science.

Application as a Scaffold for Heterocyclic Ring Annulation

The allyl group at the 5-position of this compound serves as a valuable handle for the construction of fused heterocyclic ring systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, can be achieved through various strategies that capitalize on the reactivity of the double bond.

One potential pathway for ring annulation involves an intramolecular Heck reaction. For this to be feasible, a suitable functional group would first need to be introduced at the 4- or 6-position of the pyridine ring. For example, if an aryl or vinyl halide were introduced at the 6-position via a cross-coupling reaction, a subsequent palladium-catalyzed intramolecular cyclization could lead to the formation of a new six- or seven-membered ring fused to the pyridine core.